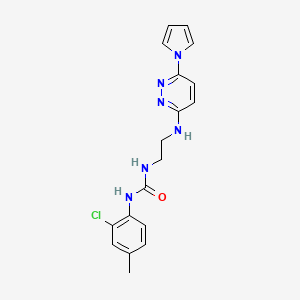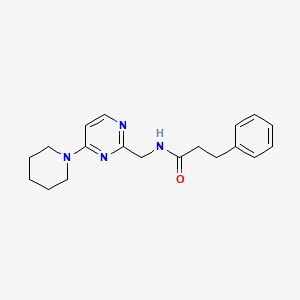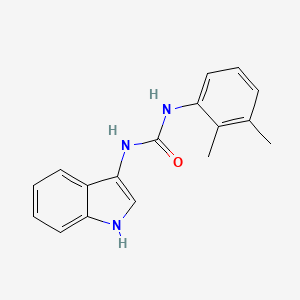![molecular formula C19H19N5O2 B2514168 (7,8-二氢吡啶并[4,3-d]嘧啶-6(5H)-基)(3-(3-甲氧基苯基)-1-甲基-1H-吡唑-5-基)甲酮 CAS No. 1797712-66-3](/img/structure/B2514168.png)
(7,8-二氢吡啶并[4,3-d]嘧啶-6(5H)-基)(3-(3-甲氧基苯基)-1-甲基-1H-吡唑-5-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is an intriguing molecule due to its diverse structural components. It incorporates elements from multiple heterocyclic classes and displays unique chemical and biological properties, making it a subject of intense research in various scientific fields.
科学研究应用
Chemistry
Synthetic Intermediates: : This compound serves as a building block for synthesizing more complex molecules.
Catalysis: : Modified versions may act as ligands in catalytic cycles.
Biology
Enzyme Inhibition: : The structure suggests potential inhibitory activity against certain enzymes, making it a candidate for drug development.
Medicine
Industry
Material Science:
作用机制
Target of Action
Similar compounds have been known to target various enzymes and receptors involved in cellular signaling pathways .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, some compounds inhibit the activity of their target enzymes, while others may act as agonists or antagonists at receptor sites .
Biochemical Pathways
Compounds with similar structures have been known to affect various cellular signaling pathways, leading to downstream effects such as cell growth inhibition, apoptosis, or changes in gene expression .
Pharmacokinetics
Similar compounds have been reported to have good oral bioavailability and are metabolized by various enzymes in the liver .
Result of Action
Similar compounds have been known to induce changes at the molecular level, such as alterations in protein function or gene expression, and at the cellular level, such as changes in cell growth or viability .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone typically involves several key steps:
Preparation of the pyrido[4,3-d]pyrimidine core: : This can be achieved through condensation reactions involving suitable precursors like aminopyridines and formamidine derivatives.
Formation of the pyrazole moiety: : The methanone attachment can be synthesized via cyclization reactions of suitable hydrazines with diketones.
Coupling of the fragments: : The final step involves coupling the 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl moiety with the dihydropyrido[4,3-d]pyrimidin-6(5H)-yl core through a condensation reaction, often facilitated by catalytic agents like palladium on carbon.
Industrial Production Methods
In an industrial setting, this compound may be synthesized through automated reactors employing optimized temperature and pressure conditions. This ensures higher yield and purity while reducing production costs. Solvent choices and the incorporation of green chemistry principles are vital to making the process more environmentally friendly.
化学反应分析
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the methoxyphenyl and pyrazole moieties.
Reduction: : Selective reduction can be applied to the dihydropyrido[4,3-d]pyrimidine ring, depending on the reaction conditions.
Substitution: : The methoxy group on the phenyl ring allows for nucleophilic aromatic substitution reactions, providing a pathway for further functionalization.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: : Hydrogenation with palladium catalysts or reduction with lithium aluminum hydride.
Substitution: : Nucleophiles such as sodium methoxide or amines under mild conditions.
Major Products
The reactions yield various derivatives, expanding the compound's utility in different scientific applications. For instance, oxidation products could have altered electronic properties, whereas substitution reactions enable the attachment of diverse functional groups.
相似化合物的比较
Similar Compounds
(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(pyrido[4,3-d]pyrimidin-7-yl)methanone
2-(3-methoxyphenyl)-3-methyl-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl
Highlighting Uniqueness
While similar compounds share core structures, the specific substitutions and functional groups in (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone impart unique chemical reactivity and biological activity. This makes it particularly valuable in fields where precise interactions at the molecular level are crucial, such as drug design and material science.
Hope that satisfies your curiosity!
属性
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-23-18(9-17(22-23)13-4-3-5-15(8-13)26-2)19(25)24-7-6-16-14(11-24)10-20-12-21-16/h3-5,8-10,12H,6-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUPKDZVAGWELK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCC4=NC=NC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-4-(((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)thiazole](/img/structure/B2514087.png)

![N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B2514089.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2514094.png)
![3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride](/img/structure/B2514096.png)
![5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2514098.png)
![3-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2514099.png)

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2514102.png)
![methyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate](/img/structure/B2514103.png)

![2-[(2-Aminophenyl)thio]nicotinonitrile](/img/structure/B2514106.png)
![N-(2-chlorophenyl)-2-{[5-(3-methylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2514107.png)
